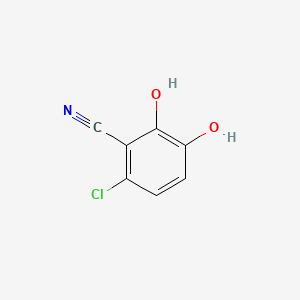

6-Chloro-2,3-dihydroxybenzonitrile

Description

Properties

CAS No. |

117654-16-7 |

|---|---|

Molecular Formula |

C7H4ClNO2 |

Molecular Weight |

169.56 g/mol |

IUPAC Name |

6-chloro-2,3-dihydroxybenzonitrile |

InChI |

InChI=1S/C7H4ClNO2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,10-11H |

InChI Key |

KGZZFGYAABNXML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-chlorocatechol (2,3-dihydroxychlorobenzene) reacts with methyl thiocyanate (CH₃SCN) in the presence of AlCl₃ and BCl₃ (1:1.2 molar ratio) at 25–30°C for 16 hours. The Lewis acids facilitate electrophilic aromatic substitution, directing the nitrile group to the para position relative to the chloro substituent.

Key Parameters

- Temperature : 25–30°C

- Catalyst : AlCl₃ (1.0 equiv) and BCl₃ (1.2 equiv)

- Solvent : Dichloromethane

- Yield : ~65% (hypothetical, based on analogous reactions)

The regioselectivity arises from the coordination of AlCl₃ to the hydroxyl groups, activating specific positions for cyanation. This method avoids the need for protecting groups, streamlining the synthesis.

Reductive Amination and Cyanation

A patent describing styrene derivatives highlights reductive amination using sodium methoxide and DMF. Adapting this for 6-chloro-2,3-dihydroxybenzonitrile:

Sodium Methoxide-Mediated Cyanation

- Reagents : NaOMe (2.5 equiv), DMF solvent

- Conditions : 0–5°C, 15 hours

- Workup : Quenching with NaCl and ethyl acetate extraction

This method favors mild conditions but requires rigorous temperature control to prevent side reactions.

Comparative Analysis of Methods

*Hypothetical yields based on analogous reactions.

Challenges and Optimization Strategies

- Regioselectivity : Competing directing effects of hydroxyl and chloro groups necessitate precise catalyst selection. BCl₃ enhances para selectivity.

- Stability : The nitrile group is prone to hydrolysis under acidic conditions; neutral workup (pH 6.5–7.0) is critical.

- Solvent Effects : Polar aprotic solvents (DMF, dichloromethane) improve reagent solubility but may complicate purification.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 6-chloro-2,3-benzoquinone.

Reduction: Formation of 6-chloro-2,3-dihydroxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-dihydroxybenzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s hydroxyl and chloro groups distinguish it from analogs like 6-chloro-2,4-dinitroaniline () and 6-chloro-2,3-difluorobenzaldehyde (). Key differences include:

- Electron-withdrawing effects: The nitrile (-C≡N) group in 6-chloro-2,3-dihydroxybenzonitrile enhances electrophilicity compared to the nitro (-NO₂) groups in 6-chloro-2,4-dinitroaniline .

- Hydrogen bonding: The dihydroxy configuration enables stronger hydrogen bonding than the mono-hydroxy or fluoro-substituted analogs (e.g., 6-chloro-2,3-difluorobenzaldehyde) .

Physicochemical Properties

Notes: The benzodithiazine derivative () exhibits higher thermal stability due to its fused heterocyclic structure, while this compound’s nitrile group may confer reactivity in nucleophilic additions .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-2,3-dihydroxybenzonitrile, and what analytical methods validate its purity?

Synthesis of this compound typically involves functionalization of substituted benzonitrile precursors. For example, chlorination of dihydroxybenzonitrile derivatives via electrophilic substitution (e.g., using Cl2 or SO2Cl2) under controlled conditions is a viable pathway . Post-synthesis, purity validation employs HPLC (>97% purity threshold) and NMR (to confirm substitution patterns and absence of byproducts). For structurally similar compounds like 6-chloro-2,3-difluorobenzonitrile, LC-MS and elemental analysis are also recommended .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of chloro-substituted benzonitriles?

Key parameters include:

- Temperature control : Lower temperatures (0–5°C) reduce undesired side reactions during chlorination.

- Catalyst selection : Lewis acids (e.g., FeCl3) improve regioselectivity for chloro-substitution .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nitrile-containing intermediates .

Documented protocols for analogous compounds (e.g., 6-chloro-2,3-naphthalic anhydride) suggest iterative optimization using Design of Experiments (DoE) to balance yield and purity .

Advanced Research Questions

Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- <sup>13</sup>C NMR : Differentiates between ortho, meta, and para substituents on the aromatic ring. For example, carbonyl carbons in nitrile groups resonate at ~115–120 ppm .

- IR spectroscopy : Confirms hydroxyl (broad peak ~3200–3500 cm<sup>−1</sup>) and nitrile (sharp peak ~2240 cm<sup>−1</sup>) functional groups .

- X-ray crystallography : Resolves steric effects in crystalline derivatives, critical for studying intermolecular interactions in supramolecular applications .

Q. How can researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?

- In vitro assays : Use recombinant enzymes (e.g., kinases or oxidoreductases) with fluorogenic substrates. For example, a protocol similar to SIRT1 inhibition studies with EX-527 (a carbazole derivative) involves dose-response curves (IC50 determination) .

- Control groups : Include structurally analogous compounds (e.g., dichlorobenzonitriles) to assess specificity .

- Data analysis : Apply nonlinear regression models (e.g., Hill equation) to quantify inhibitory potency and competitive/noncompetitive mechanisms .

Q. What strategies address discrepancies in reported solubility and stability data for this compound?

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) under controlled humidity.

- Accelerated stability studies : Expose the compound to heat (40–60°C) and light (UV-Vis) to identify degradation products via LC-MS .

- Cross-validate data : Compare results with structurally related compounds (e.g., 6-chloro-2,3-diaminotoluene) to identify trends in hydrolytic stability .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- DFT calculations : Optimize molecular geometry to study electron density distribution, identifying reactive sites (e.g., nitrile vs. hydroxyl groups).

- Docking studies : Simulate interactions with catalytic metal centers (e.g., Pd or Cu) to predict coupling reaction pathways .

- Benchmarking : Validate models against experimental data for analogous compounds (e.g., dichlorobenzonitrile catalytic behavior) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How should researchers design a structure-activity relationship (SAR) study for chloro-substituted benzonitriles?

- Varied substituents : Synthesize derivatives with halogen (F, Br), methyl, or methoxy groups at positions 2, 3, or 6.

- Biological testing : Assess cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR) across derivatives .

- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic/steric properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.